Lodenosine
Overview
Description
Mechanism of Action
Target of Action
Lodenosine primarily targets the RNA-directed DNA polymerase , also known as Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of retroviruses such as HIV, by transcribing the viral RNA into DNA, which is then integrated into the host genome.
Mode of Action
As an RT inhibitor , this compound binds to the active site of the enzyme, preventing it from effectively transcribing the viral RNA . This interaction disrupts the replication cycle of the virus, thereby inhibiting its proliferation within the host organism .
Pharmacokinetics
This compound exhibits a mean residence time of 0.17 hours in plasma, and its plasma concentration time profile is biexponential . The majority of plasma exposure is from its major metabolite, 2’-β-fluoro-2’,3’-dideoxyinosine (F-ddI), with a mean parent drug area under the curve (AUC) to metabolite AUC ratio of 0.16 . CSF levels were low, with a mean CSF AUC to plasma AUC ratio of 0.068 . Urinary excretion accounted for half of the drug administered with the majority recovered as the metabolite, F-ddI .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can impact the stability and efficacy of the drug. Additionally, the presence of other drugs or substances in the body can affect the metabolism and excretion of this compound, potentially altering its therapeutic effects
Biochemical Analysis
Biochemical Properties
Lodenosine is a nucleoside analogue, which means it can interact with enzymes and proteins involved in nucleic acid metabolism . It was designed to inhibit the enzyme reverse transcriptase (RT), which is crucial for the replication of HIV
Cellular Effects
This compound’s primary cellular effect is the inhibition of the RT enzyme, thereby preventing the replication of HIV within the cell This could potentially influence cell signaling pathways and gene expression related to viral replication
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the RT enzyme This inhibition prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV
Metabolic Pathways
This compound is likely to be involved in nucleoside metabolism pathways due to its structural similarity to natural nucleosides
Preparation Methods
The synthesis of lodenosine involves the fluorination of 2′,3′-dideoxyadenosine. The process typically includes the following steps:
Starting Material: 2′,3′-dideoxyadenosine.
Fluorination: Introduction of a fluorine atom at the 2′ position.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial production methods for this compound are not well-documented due to its discontinued status. the synthetic route would likely involve similar steps on a larger scale with optimizations for yield and purity.
Chemical Reactions Analysis
Lodenosine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nucleoside analog structure.
Substitution: The fluorine atom in this compound can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically modified nucleoside analogs .
Scientific Research Applications
Lodenosine has been primarily studied for its potential as an anti-HIV agent. Its applications in scientific research include:
Chemistry: Studying the stability and reactivity of nucleoside analogs.
Biology: Investigating the effects of nucleoside analogs on viral replication.
Medicine: Exploring potential treatments for HIV and other viral infections.
Industry: Developing stable nucleoside analogs for pharmaceutical applications.
Comparison with Similar Compounds
Lodenosine is similar to other nucleoside analogs such as:
Didanosine (2′,3′-dideoxyadenosine): The parent compound of this compound, used as an anti-HIV agent.
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.
This compound is unique due to its fluorine substitution, which provides greater chemical and enzymatic stability compared to its parent compound .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMFSMODRNJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869523 | |
Record name | 9-(2,3-Dideoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110143-10-7 | |
Record name | .beta.-Fluoro-ddA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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